4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1436069-07-6
VCID: VC6586566
InChI: InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2
SMILES: C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile

CAS No.: 1436069-07-6

Cat. No.: VC6586566

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile - 1436069-07-6

Specification

CAS No. 1436069-07-6
Molecular Formula C14H14N2O3
Molecular Weight 258.277
IUPAC Name 4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile
Standard InChI InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2
Standard InChI Key VFUAZKBGEOCYQS-UHFFFAOYSA-N
SMILES C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran ring system fused to a morpholine heterocycle via a carbonyl linkage. Key structural attributes include:

PropertyValue
IUPAC Name4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile
Molecular FormulaC₁₄H₁₄N₂O₃
Molecular Weight258.27 g/mol
CAS Registry Number1436352-19-0
SMILESC1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N

The benzofuran subunit (2,3-dihydro-1-benzofuran) adopts a partially saturated bicyclic structure, while the morpholine ring introduces a nitrogen-oxygen heterocycle with a pendant carbonitrile group .

Spectroscopic Characterization

Though experimental spectral data remain unpublished for this specific compound, inferences can be drawn from analogous structures :

  • IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch).

  • ¹H NMR: Predicted signals include:

    • 3.0–4.5 ppm (morpholine ring protons and dihydrobenzofuran CH₂ groups)

    • 6.5–7.5 ppm (aromatic protons)

    • 4.8–5.2 ppm (methine protons adjacent to carbonyl)

  • ¹³C NMR: Characteristic peaks anticipated at ~192 ppm (carbonyl carbon), ~118 ppm (nitrile carbon), and 70–80 ppm (oxygenated carbons) .

Synthetic Methodologies

Purification and Yield Optimization

  • Recrystallization from ethanol/acetone mixtures (common for similar derivatives) .

  • Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) for impurity removal.

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.

  • Stability: Likely sensitive to strong acids/bases due to the morpholine and nitrile functionalities.

Crystallographic Data

No single-crystal X-ray structures are publicly available. Molecular modeling suggests:

  • Planar benzofuran moiety with a puckered morpholine ring.

  • Intramolecular hydrogen bonding between morpholine oxygen and amide protons (if present) .

Future Directions

  • Synthetic Expansion: Development of novel derivatives via functional group interconversion at the morpholine or benzofuran positions.

  • Biological Screening: Prioritize assays targeting kinase inhibition and neurological pathways.

  • Computational Studies: DFT calculations to predict reactivity and binding modes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator